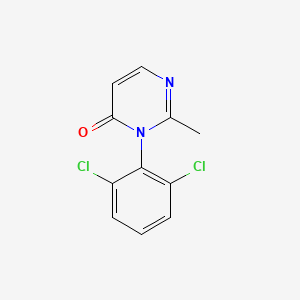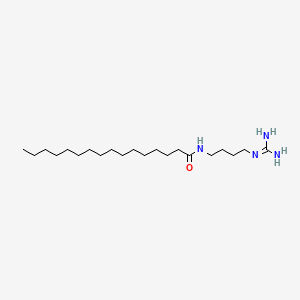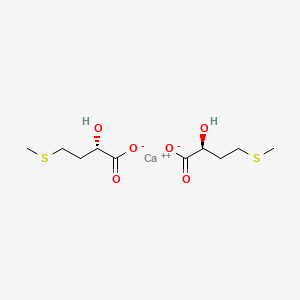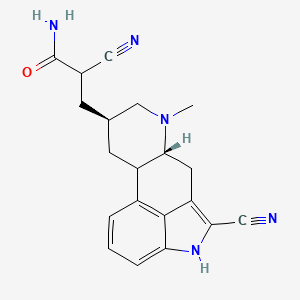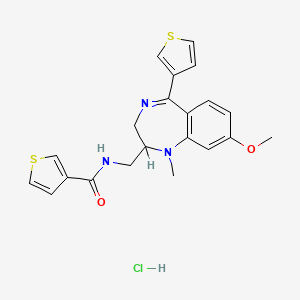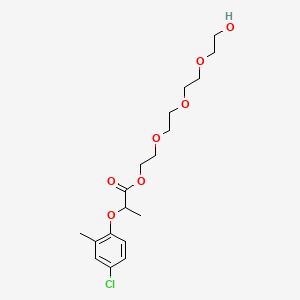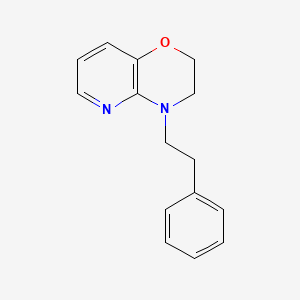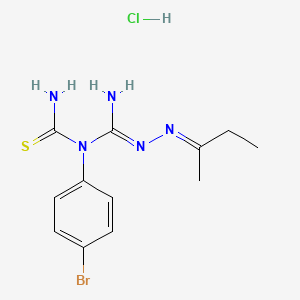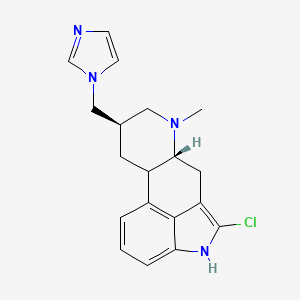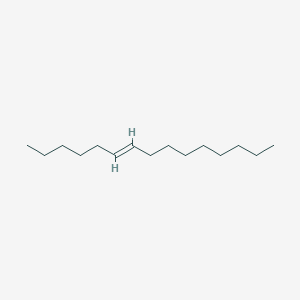
6-Pentadecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Pentadecene is an olefin compound with the molecular formula C15H30 . It is a colorless liquid with a low boiling point and flash point. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is commonly used as a starting material in organic synthesis for the preparation of other compounds and can also be found in solvents, coatings, and additives .
準備方法
Synthetic Routes and Reaction Conditions: 6-Pentadecene can be synthesized through various methods, including:
Fractionation and Cracking: This method involves fractionating petroleum to separate hydrocarbons with appropriate carbon numbers, followed by thermal cracking to generate olefins.
Suzuki–Miyaura Coupling: This method involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods: In industrial settings, this compound is typically produced through the fractionation and cracking of petroleum. This process involves separating hydrocarbons with the desired carbon chain length and then subjecting them to thermal cracking to produce olefins .
化学反応の分析
Types of Reactions: 6-Pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes and other substituted derivatives.
科学的研究の応用
6-Pentadecene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its role in the biosynthesis of semiochemicals in insects.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of solvents, coatings, and additives.
作用機序
The mechanism of action of 6-Pentadecene involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a semiochemical, influencing the behavior of insects through pheromone mimicry . In chemical reactions, its double bond allows it to participate in various addition and substitution reactions, forming new compounds with different properties.
類似化合物との比較
6-Pentadecene can be compared with other similar compounds, such as:
Pentadecane: An alkane with the formula C15H32 , lacking the double bond present in this compound.
1-Pentadecene: An isomer with the double bond located at the first carbon atom.
Heptadecene: A similar olefin with a longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double bond, which influences its reactivity and applications in various fields.
特性
CAS番号 |
74392-31-7 |
|---|---|
分子式 |
C15H30 |
分子量 |
210.40 g/mol |
IUPAC名 |
(E)-pentadec-6-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11,13H,3-10,12,14-15H2,1-2H3/b13-11+ |
InChIキー |
BEPREHKVBQHGMZ-ACCUITESSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCC |
正規SMILES |
CCCCCCCCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


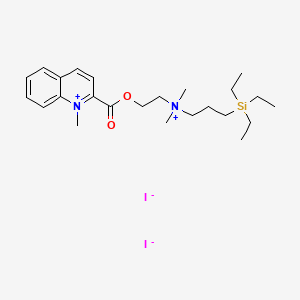
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)

